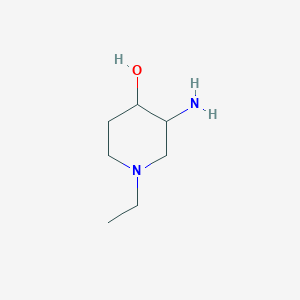
3-Amino-1-ethylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-ethylpiperidin-4-ol is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an amino group at the third position, an ethyl group at the first position, and a hydroxyl group at the fourth position of the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-ethylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylpiperidin-4-one with ammonia or an amine source under reducing conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) to facilitate the reduction process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes. The starting materials are subjected to high-pressure hydrogenation in the presence of suitable catalysts to achieve the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-ethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to modify the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 1-ethyl-3-amino-4-piperidone, while substitution reactions can introduce various functional groups at the amino position.
Applications De Recherche Scientifique
3-Amino-1-ethylpiperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-1-ethylpiperidin-4-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound of the piperidine family.
1-Ethylpiperidin-4-ol: Lacks the amino group at the third position.
3-Aminopiperidine: Lacks the ethyl and hydroxyl groups.
Uniqueness
3-Amino-1-ethylpiperidin-4-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino and a hydroxyl group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C7H16N2O |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
3-amino-1-ethylpiperidin-4-ol |
InChI |
InChI=1S/C7H16N2O/c1-2-9-4-3-7(10)6(8)5-9/h6-7,10H,2-5,8H2,1H3 |
Clé InChI |
PPOUDYYKZUPZDE-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(C(C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydrazino-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B13237093.png)
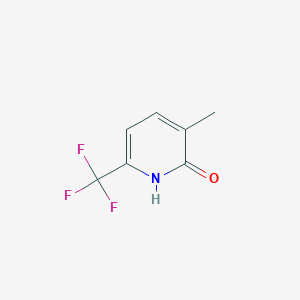

![2-[(2,2-Dimethylpropyl)amino]acetic acid](/img/structure/B13237109.png)
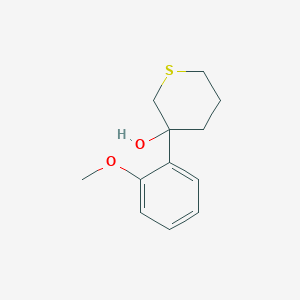
![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13237119.png)
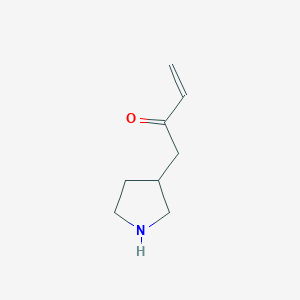
![2-{1-[(Tert-butyldimethylsilyl)oxy]-2,2,4,4-tetramethylcyclobutyl}acetaldehyde](/img/structure/B13237133.png)

![2,2,2-Trifluoro-1-[3-(piperidin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B13237138.png)
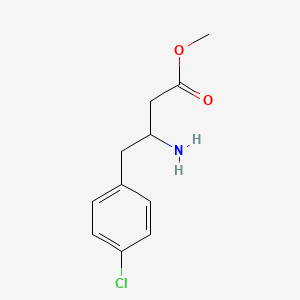

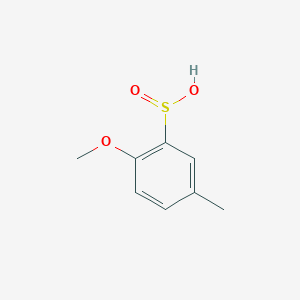
![N-[2-Hydroxy-3-(methylamino)propyl]acetamide](/img/structure/B13237170.png)
